N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is a structurally complex small molecule featuring a quinazolinone core (4-oxoquinazolin-3(4H)-yl), a 2-chloro-5-substituted phenyl group, and a 2-methyl-5-nitrobenzenesulfonamide moiety. The quinazolinone scaffold is a well-known pharmacophore in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The chloro substituent on the phenyl ring may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O5S/c1-13-7-8-16(27(29)30)12-21(13)33(31,32)25-20-11-15(9-10-18(20)23)26-14(2)24-19-6-4-3-5-17(19)22(26)28/h3-12,25H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFMIUWUXWOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is a complex organic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 484.9 g/mol. The structural features include a chloro group, a nitro group, and a sulfonamide moiety which are crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit their biological effects primarily through interactions with specific biomolecules. For instance, studies have shown that quinazolinone derivatives can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase. This inhibition is often mediated by hydrogen bonding and hydrophobic interactions at the enzyme's active site .
Biological Activities
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies suggest that it inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : this compound has also been evaluated for its anti-inflammatory potential. It appears to inhibit pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes, which play a pivotal role in inflammation .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |
| Anticancer | Induction of apoptosis in cancer cells | Activation of caspases |
| Anti-inflammatory | Reduction in cytokine levels | Inhibition of cyclooxygenase enzymes |
Case Studies
- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives including this compound revealed that it exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines, treatment with this compound resulted in significant cell death rates (up to 70%) after 48 hours, suggesting its potential as a chemotherapeutic agent.
- Inflammation Models : In animal models of inflammation, administration of this compound led to a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide (CAS 578737-19-6)
- Molecular Formula : C₂₇H₂₈ClN₃O₂S
- Key Features :
- Spiro-benzoquinazoline core (enhances conformational rigidity).
- Ethyl substituent on the quinazoline (increases hydrophobicity).
- Sulfanylacetamide linker (similar to the sulfonamide group in the target compound).
- Comparison: The spirocyclic structure may improve target selectivity but reduce solubility compared to the non-spiro quinazolinone in the target compound .
Sulfonamide-Linked Heterocycles
N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE (CAS 338422-28-9)
- Molecular Formula : C₁₉H₁₈ClFN₄O₂S₂
- Key Features :
- 4-Chlorobenzenesulfonamide group (shared with the target compound).
- Triazole ring with fluorobenzyl and allyl substituents (introduces steric bulk).
Triazole-Containing Systems
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 573943-64-3)
- Molecular Formula: Not explicitly stated, but inferred to include C, H, Cl, N, O, S.
- Key Features: Chloro- and methoxy-substituted phenyl group (similar to the chloro-phenyl in the target compound).
- Comparison: The triazole ring may offer better metabolic stability than the quinazolinone, but the absence of a nitro group reduces electron-deficient character .
Data Table: Structural and Molecular Comparisons
Implications of Structural Variations
- Heterocyclic Cores: Quinazolinones (target compound) are more rigid than triazoles, which may improve target specificity but reduce synthetic accessibility.
- Solubility : The spirocyclic derivative (CAS 578737-19-6) likely has lower aqueous solubility due to increased hydrophobicity, whereas the triazole-containing compounds (e.g., CAS 573943-64-3) may exhibit better solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
